molecular formula C25H27N3O2 B5820702 N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine

カタログ番号 B5820702
分子量: 401.5 g/mol
InChIキー: HYFQULABIWLJIC-LGUFXXKBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as BMB-4, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. In recent years, there has been a growing interest in the development of small molecule inhibitors as a means of targeting specific pathways involved in cancer development and progression. BMB-4 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.

作用機序

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine works by binding to the SH2 domain of STAT3, which prevents STAT3 from binding to its target genes and activating their transcription. This leads to a decrease in the expression of genes involved in cancer cell proliferation and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. Specifically, it has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit cancer cell migration and invasion. In addition, N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been shown to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.

実験室実験の利点と制限

One advantage of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its specificity for STAT3, which makes it a potentially effective therapeutic agent for cancers that are driven by STAT3 activity. However, one limitation of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its relatively low potency, which may limit its effectiveness in clinical settings. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine.

将来の方向性

There are several potential future directions for research on N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine. One area of interest is the development of more potent inhibitors of STAT3 activity, which may be more effective in clinical settings. In addition, further studies are needed to determine the optimal treatment regimen for N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, including its potential use in combination with other therapeutic agents. Finally, studies are needed to determine the safety and efficacy of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine in clinical trials, which will be necessary before it can be approved for use in cancer patients.

合成法

The synthesis of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is a multistep process that involves several chemical reactions. The first step involves the synthesis of 4-(benzyloxy)benzaldehyde, which is then reacted with 4-aminopiperazine to form the intermediate N-(4-(benzyloxy)benzylidene)-4-(2-methoxyphenyl)-1-piperazine. This intermediate is then deprotected to yield the final product, N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine.

科学的研究の応用

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential applications in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called STAT3, which is involved in cancer cell proliferation, survival, and metastasis. Inhibition of STAT3 activity has been identified as a potential therapeutic strategy for a variety of cancers, including breast, lung, and pancreatic cancer.

特性

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-29-25-10-6-5-9-24(25)27-15-17-28(18-16-27)26-19-21-11-13-23(14-12-21)30-20-22-7-3-2-4-8-22/h2-14,19H,15-18,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFQULABIWLJIC-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。